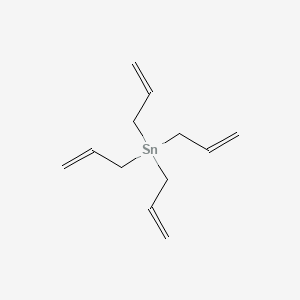

Tetraallyltin

描述

Contextualization within Organotin Chemistry

Organotin compounds, characterized by at least one tin-carbon bond, are a well-established class of organometallic compounds. dntb.gov.ua Tetraallyltin, with four allyl groups attached to a central tin atom, is a prominent member of this family, valued for its unique reactivity. chemimpex.comcymitquimica.com

The journey of allyltin (B8295985) compounds is a significant chapter in the broader history of organometallic chemistry. The foundations for palladium-catalyzed cross-coupling reactions, where organotin reagents play a crucial role, were laid in the late 1970s. mdpi.com Early work by Migita and others demonstrated the coupling of acyl chlorides and aryl halides with organotin reagents, including allyltin derivatives, to form ketones and other organic molecules. mdpi.com These initial studies, though sometimes yielding inconsistent results, paved the way for more refined methodologies. mdpi.com A significant advancement came with the development of the Stille coupling reaction, which demonstrated the successful coupling of various alkyl tin reagents with acyl and aryl halides under milder conditions and with higher yields. mdpi.com

The first carbonyl allylations using isolable allyltin reagents were reported in 1967, marking a key milestone in their application. Research has since expanded to include the synthesis of various allyltin compounds, including those derived from sugars, which have been used in the stereoselective synthesis of complex carbocyclic derivatives.

Organometallic reagents are indispensable tools in organic synthesis, primarily because they provide a nucleophilic carbon atom capable of forming new carbon-carbon bonds by reacting with an electrophilic carbon. dntb.gov.ua This capability is fundamental to the construction of more complex organic molecules from simpler precursors. dntb.gov.uachemimpex.com Compounds like organolithiums and Grignard reagents are classic examples, but organotin compounds, including this compound, offer a unique set of reactivities and stabilities. chemimpex.com

The significance of organometallic reagents is underscored by their widespread use as catalysts and stoichiometric reagents in both industrial and academic research. dntb.gov.ua They are pivotal in numerous transformations, including cross-coupling reactions, which have become a cornerstone of modern synthetic chemistry. mdpi.com The ability of organometallic compounds to facilitate such a broad range of reactions has revolutionized the synthesis of pharmaceuticals, polymers, and other advanced materials. dntb.gov.ua

Historical Development of Allyltin Compounds

Scope and Relevance of this compound in Modern Chemical Research

This compound is a colorless to slightly yellow liquid that is soluble in many organic solvents. cymitquimica.comchembk.com Its relevance in contemporary research stems from its versatility as a precursor and reagent in a variety of chemical transformations. chemimpex.comcymitquimica.com

This compound serves as a highly effective allylating agent in organic synthesis. It is employed in the allylation of carbonyl compounds, such as aldehydes and ketones, to produce homoallylic alcohols, which are important intermediates in the synthesis of natural products. researchgate.net Research has shown that these reactions can be catalyzed by Lewis acids, and can even be performed chemoselectively in acidic aqueous media.

The compound is also utilized as a proton-trapping agent in the preparation of other important reagents, such as aluminum and titanium tris(2,6-diphenylphenoxide). Furthermore, this compound participates in cross-coupling reactions, a powerful class of reactions for forming carbon-carbon bonds. While the broader field of cross-coupling is well-developed, the specific applications and potential of this compound continue to be an area of active research. mdpi.comnih.gov

Table 1: Selected Synthetic Applications of this compound

| Application | Reactants | Catalyst/Conditions | Product |

| Allylation of Aldehydes | Aldehyde, this compound | Silica (B1680970) Gel | Homoallylic Alcohol |

| Allylation of Ketones | Ketone, this compound | Phenol (B47542) | Tertiary Homoallylic Alcohol |

| Preparation of Metal Trisphenoxides | AlBr₃, 2,6-Diphenylphenol, this compound | - | Aluminum Tris(2,6-diphenylphenoxide) |

In the realm of materials science, this compound is valued as a precursor for the synthesis of tin-containing materials. chemimpex.com Notably, it has been successfully used for the plasma-enhanced atomic layer deposition (PEALD) of tin oxide (SnO₂) thin films. aip.org This method allows for the growth of uniform, amorphous tin oxide films at low temperatures (50-150 °C), which is advantageous for applications in flexible electronics. aip.org The resulting films have an indirect optical bandgap of around 2.94-2.97 eV. aip.org

This compound also finds application in polymer chemistry, where it can act as a catalyst or stabilizer in polymerization reactions. cymitquimica.com It has been shown to enhance the mechanical properties of materials, leading to its use in the development of high-performance plastics and coatings. chemimpex.com Research has also explored its use as a reversible chain transfer agent in the synthesis of tin-linked, star-branched elastomers. researchgate.net

Table 2: Properties of Tin Oxide Films from this compound PEALD

| Property | Value |

| Deposition Temperature Range | 50-150 °C |

| Growth-per-cycle (GPC) | 0.046 ± 0.002 nm/cycle |

| Film Structure | Amorphous |

| Optical Bandgap (Eg) | ~2.94 - 2.97 eV |

Advanced Synthetic Methodologies

Review of Existing Literature and Research Gaps

A review of the current scientific literature reveals that research on this compound is primarily published in the form of primary research articles focusing on specific applications rather than comprehensive reviews dedicated solely to this compound. There is a wealth of information on its use in specific synthetic transformations, such as the allylation of carbonyls, and as a precursor in materials deposition.

However, a notable research gap exists in the form of a consolidated, in-depth review of the entirety of this compound chemistry. Such a review would be beneficial for systematically outlining its reaction mechanisms, comparing its reactivity to other allyltin reagents, and providing a comprehensive overview of its applications across different fields.

Furthermore, while its use in cross-coupling reactions is mentioned, a detailed exploration of the scope and limitations of this compound in various modern cross-coupling methodologies appears to be an area ripe for further investigation and review. nih.gov The development of more specialized ligands and catalyst systems tailored for this compound-mediated couplings could expand its synthetic utility. nih.gov In materials science, while the feasibility of using this compound for SnO₂ deposition is established, further research into optimizing film properties for specific electronic and optical applications is ongoing.

Structure

2D Structure

属性

IUPAC Name |

tetrakis(prop-2-enyl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C3H5.Sn/c4*1-3-2;/h4*3H,1-2H2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJPKDRJZNZMJQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[Sn](CC=C)(CC=C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80224580 | |

| Record name | Tetrallylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7393-43-3 | |

| Record name | Tetraallyltin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7393-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrallylstannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007393433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrallylstannane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80224580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrallylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.170 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRALLYLSTANNANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68PK869PUT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Synthesis and Mechanistic Studies of Tetraallyltin

Synthetic Methodologies for Tetraallyltin

The synthesis of this compound can be achieved through various established routes, and ongoing research focuses on developing more environmentally benign methods. The purity of the final product is crucial for its subsequent applications and is confirmed using several analytical techniques.

Several well-established methods are employed for the synthesis of this compound, primarily involving the reaction of a tin(IV) halide with an allylating agent.

Grignard Reaction: The most common method for preparing this compound involves the Grignard reaction. chembk.comrjpbcs.com This entails reacting tin tetrachloride (SnCl₄) with an allylmagnesium halide, typically allylmagnesium bromide or chloride, in a suitable solvent like diethyl ether or tetrahydrofuran (B95107) (THF). rjpbcs.comwikipedia.org The general reaction is as follows:

SnCl₄ + 4 CH₂=CHCH₂MgX → (CH₂=CHCH₂)₄Sn + 4 MgXCl (where X = Cl, Br) rjpbcs.com

A modification of this method involves using toluene (B28343) as a solvent after the initial formation of the Grignard reagent in ether. This modification can lead to higher yields as tin tetrachloride is more soluble in toluene, which also has a higher boiling point. chula.ac.th When using allyl chloride, an insoluble Grignard-ether complex may form, which can complicate the stirring of the reaction mixture. chula.ac.th

Wurtz-type Reaction: Another established route is a Wurtz-type reaction, which involves the coupling of an alkyl or allyl halide with sodium metal in the presence of a tin halide. rjpbcs.comanjs.edu.iq For this compound, this would involve reacting allyl chloride or bromide with sodium and tin tetrachloride. rjpbcs.com

SnCl₄ + 4 CH₂=CHCH₂Cl + 8 Na → (CH₂=CHCH₂)₄Sn + 8 NaCl rjpbcs.com

Organoaluminum Method: this compound can also be synthesized by the reaction of tin tetrachloride with a triallyl-aluminum compound. rjpbcs.com These reactions are typically performed without a solvent, and the addition of a complexing agent like ether can improve the efficiency of the reaction. rjpbcs.com

3 SnCl₄ + 4 (CH₂=CHCH₂)₃Al → 3 (CH₂=CHCH₂)₄Sn + 4 AlCl₃ rjpbcs.com

Table 1: Comparison of Established Synthetic Routes for this compound

| Method | Reactants | Solvent | Key Features |

|---|---|---|---|

| Grignard Reaction | Tin tetrachloride, Allylmagnesium halide | Diethyl ether, THF, Toluene | Most common method, can be high-yielding. chembk.comrjpbcs.comchula.ac.th |

| Wurtz-type Reaction | Tin tetrachloride, Allyl halide, Sodium | - | Involves the use of reactive sodium metal. rjpbcs.comscite.ai |

| Organoaluminum Method | Tin tetrachloride, Triallyl-aluminum | None (complexing agent may be added) | Typically solvent-free. rjpbcs.com |

Efforts to develop more environmentally friendly synthetic methods have led to explorations of alternative reaction conditions and catalysts.

Aqueous Media Reactions: Research has shown the feasibility of indium-mediated Barbier-type reactions in water for the allylation of carbonyl compounds. While not a direct synthesis of this compound, this highlights the potential for using water as a solvent in related organometallic reactions, reducing the reliance on volatile organic solvents.

Catalytic Approaches: The use of catalysts can enhance the efficiency and selectivity of synthetic reactions. For instance, scandium triflate has been used to catalyze the allylation of benzoylhydrazones with this compound, demonstrating a catalytic application of the compound itself. u-tokyo.ac.jp This points towards the development of catalytic cycles where this compound is regenerated or used in smaller quantities.

Solid-Phase Synthesis: The use of solid supports, such as silica (B1680970) gel, has been investigated for the selective allylation of aldehydes with this compound. researchgate.net This approach can simplify product purification and allow for the recycling of the support, contributing to a greener process. researchgate.net

Ensuring the purity of synthesized this compound is critical for its use in further reactions. A combination of spectroscopic and chromatographic techniques is employed for its characterization.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹¹⁹Sn NMR are powerful tools for characterizing the structure of this compound. chula.ac.th The chemical shifts and coupling constants provide detailed information about the connectivity of the atoms. For example, the ¹³C NMR spectrum of tetrabutyltin (B32133) shows characteristic peaks with tin-carbon coupling constants (JSn-C). chula.ac.th

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to analyze its fragmentation patterns, which can confirm its identity.

Chromatographic Methods:

Gas Chromatography (GC): GC is often used to assess the purity of this compound, which is a liquid at room temperature. chembk.com

Distillation: Distillation under reduced pressure is a common method for purifying this compound. chembk.com For instance, a mixture of this compound and triallyltin chloride, which can be difficult to separate by distillation, can be resolved by precipitating the triallyltin compound as triallyltin fluoride. chula.ac.th

Table 2: Characterization Data for this compound

| Property | Value | Reference |

|---|---|---|

| Appearance | Clear colorless liquid | chembk.com |

| Boiling Point | 69-70 °C at 1.5 mm Hg | chembk.com |

| Density | 1.179 g/mL at 25 °C | chembk.com |

| Refractive Index (n20/D) | 1.539 | chembk.com |

Novel and Green Chemistry Approaches

Reaction Mechanisms Involving this compound

Understanding the reaction mechanisms of this compound is essential for predicting its reactivity and controlling the outcomes of its reactions.

This compound participates in a variety of reactions, including additions to carbonyl compounds and cross-coupling reactions.

Addition to Aldehydes and Ketones: this compound can add its allyl groups to aldehydes and ketones to form homoallylic alcohols. iupac.org These reactions can be sluggish with unactivated ketones but can be accelerated by the addition of catalysts or promoters. iupac.orgoup.com For example, the reaction with hydratropic aldehyde proceeds exothermically with this compound, whereas it requires high temperatures with allyltributyltin. iupac.org The use of a phenol (B47542) co-additive has been shown to accelerate the allylation of unactivated ketones with this compound. oup.com

Lewis Acid Catalysis: Lewis acids like boron trifluoride can catalyze the addition of allyltin (B8295985) compounds to carbonyls, including 1,4-addition to α,β-unsaturated enones. iupac.org Scandium triflate has also been shown to be an effective catalyst for the allylation of benzoylhydrazones with this compound. u-tokyo.ac.jp The reaction is believed to proceed through the formation of a more reactive allyltin species in situ.

Transmetalation: The allyl groups of this compound can be transferred to other metals. For instance, reaction with aluminum bromide in benzene (B151609) can lead to the formation of propene and tin(IV) bromide. lookchem.com

The stereochemistry of the products formed in reactions involving this compound is a key area of investigation.

Diastereoselectivity: In the addition of this compound to chiral aldehydes, the stereochemistry of the newly formed stereocenter can be influenced by the existing stereocenter in the aldehyde. The reaction of this compound with hydratropic aldehyde results in a diastereoisomeric mixture of homoallylic alcohols. iupac.org

Enantioselective Allylation: The development of enantioselective allylations using this compound is an active area of research. The use of a chiral auxiliary, such as a homochiral BINOL (1,1'-bi-2-naphthol), in conjunction with this compound has been shown to induce enantioselectivity in the allylation of ketones. oup.com The addition of methanol (B129727) to this system can further enhance the enantiomeric excess (ee) of the resulting tertiary homoallylic alcohol. oup.com

Lithium/Tin Exchange Reactions

Lithium/tin exchange is a powerful transmetallation reaction for the generation of organolithium reagents from organostannanes, including this compound. arkat-usa.org This reaction typically involves treating the organostannane with an alkyllithium reagent, such as n-butyllithium (n-BuLi). arkat-usa.org In the case of this compound, this exchange produces allyllithium and a tetraalkyltin byproduct. rsc.org The equilibrium of this reaction generally favors the formation of the more stable organolithium species. arkat-usa.org

This method is advantageous due to its speed, even at low temperatures, and the absence of reactive byproducts like alkyl halides that are formed in other methods. arkat-usa.org The generated allyllithium is a versatile reagent in its own right, used in various synthetic applications, including the initiation of polymerization reactions. rsc.orgresearchgate.net

The lithium/tin exchange reaction involving this compound has been utilized as a method to create reversible chain transfer agents in alkyllithium-initiated diene polymerization. researchgate.net The exchange is fast and reversible, leading to a mixture of linear and star-branched polymers. researchgate.net The mechanism of transmetallation is proposed to proceed through a stable penta-coordinated alkyl-tin lithium intermediate. researchgate.net The configurational stability of the organolithium species formed via tin-lithium exchange can be high, sometimes proceeding with retention of configuration. ua.es

Iii. Catalytic Applications of Tetraallyltin in Organic Transformations

Allylation Reactions with Tetraallyltin

The transfer of an allyl group from this compound to a substrate molecule is a key transformation that enables the construction of more complex molecular architectures.

A significant application of this compound is the allylation of carbonyl compounds, such as aldehydes and ketones, to produce homoallylic alcohols. oup.comrsc.org These reactions are often performed in the presence of a catalyst to enhance their rate and efficiency.

The allylation of aldehydes using this compound can be effectively catalyzed by Lewis acids. Scandium(III) triflate (Sc(OTf)₃) has been shown to be a highly effective catalyst for this reaction, even when conducted in aqueous micellar systems, which avoids the need for traditional organic solvents and leads to high yields of the desired homoallylic alcohols. oup.com Another environmentally conscious method employs wet silica (B1680970) gel, which promotes the highly chemoselective allylation of aldehydes over ketones. researchgate.net This solid-supported method simplifies product purification, as it requires no solvent, extraction, or chromatography, and the silica gel can be reused. researchgate.net

The high chemoselectivity for aldehydes in the presence of ketones is a notable feature of these reactions. nih.govacs.org In competitive experiments involving mixtures of aldehydes and ketones, this compound demonstrates a strong preference for reacting with the aldehyde. nih.gov The use of catalytic Sc(OTf)₃ in aqueous media has been reported to be a general method for the allylation of various aldehydes, providing excellent yields. u-tokyo.ac.jp

Table 1: Catalytic Allylation of Various Aldehydes with this compound This table presents the yields for the allylation of different aldehydes using this compound in the presence of a catalyst.

| Aldehyde | Catalyst System | Product | Yield (%) |

| Benzaldehyde | Sc(OTf)₃ / Micellar System | 1-Phenyl-3-buten-1-ol | 95 oup.com |

| 4-Methoxybenzaldehyde | Sc(OTf)₃ / Micellar System | 1-(4-Methoxyphenyl)-3-buten-1-ol | 98 oup.com |

| Cinnamaldehyde | Sc(OTf)₃ / Micellar System | 1-Phenyl-1,5-hexadien-3-ol | 85 oup.com |

| Hexanal | Sc(OTf)₃ / Micellar System | 4-Nonen-3-ol | 89 oup.com |

| Benzaldehyde | Wet Silica Gel | 1-Phenyl-3-buten-1-ol | 99 researchgate.net |

| Pivalaldehyde | aq.HCl/THF | 1-(2,2-Dimethyl)but-3-en-1-ol | 55 acs.org |

Compared to aldehydes, ketones are generally less reactive towards allylation with this compound, often necessitating more vigorous reaction conditions or specialized catalysts. nih.gov A mild and effective system for the allylation of unactivated ketones involves the use of this compound in the presence of phenol (B47542), which accelerates the reaction to give tertiary alcohols in high yields. oup.com The chemoselective addition of this compound to dialkyl, alkenyl-alkyl, and alkynyl-alkyl ketones has also been achieved with high yields in ionic liquids, such as N-methyl-N-butylpyrrolidinium trifluoromethanesulfonate. nih.gov In these ionic liquid systems, the reaction is sensitive to the electronic nature of the substrate, with ketones bearing electron-withdrawing groups reacting more readily. nih.gov

Table 2: Phenol-Accelerated Allylation of Ketones with this compound This table shows the yields obtained for the allylation of several ketones using the this compound-phenol system.

| Ketone | Product | Yield (%) |

| Acetophenone | 2-Phenyl-4-penten-2-ol | 85 oup.com |

| Propiophenone | 2-Phenyl-4-hexen-2-ol | 82 oup.com |

| Benzophenone | 1,1-Diphenyl-3-buten-1-ol | 78 oup.com |

| Cyclohexanone | 1-Allylcyclohexanol | 90 oup.com |

Achieving stereocontrol in the allylation of carbonyls is crucial for the synthesis of chiral molecules. The asymmetric allylation of ketones to produce optically active tertiary alcohols has been accomplished using this compound in conjunction with chiral catalysts. A system based on this compound and the chiral ligand 1,1'-bi-2-naphthol (B31242) (BINOL) has been developed for this purpose. oup.com The addition of methanol (B129727) to this system was found to enhance the enantioselectivity, affording tertiary homoallylic alcohols with enantiomeric excess (ee) values up to 60%. oup.com

The first catalytic asymmetric allylation of simple ketones was achieved using this compound with a BINOL-Ti catalyst, which showed good yields and moderate enantioselectivity for aromatic and α,β-unsaturated ketones. figshare.com Higher levels of asymmetric induction have been obtained with a novel chiral bis-titanium(IV) catalyst, particularly for the allylation of aromatic ketones. nih.gov Interestingly, the stereochemical outcome can also be influenced by the purity of the this compound reagent; trace amounts of triallyl- and diallyltin chloride impurities have been found to significantly boost the enantioselectivity in reactions catalyzed by a monothiobinaphthol-derived catalyst. nih.gov Furthermore, the allylation of carbonyl compounds that already contain a hydroxyl group can proceed with high stereoselectivity in a chelation-controlled manner. osaka-u.ac.jp

Table 3: Enantioselective Allylation of Ketones with this compound This table summarizes the results, including yields and enantiomeric excess, for the asymmetric allylation of various ketones.

| Ketone | Chiral Catalyst/System | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Acetophenone | (R)-BINOL / Methanol | (R)-2-Phenyl-4-penten-2-ol | 70 | 60 oup.com |

| Acetophenone | BINOL-Ti | 2-Phenyl-4-penten-2-ol | 93 | 70 figshare.com |

| 1-(4-Methoxyphenyl)ethanone | Chiral bis-titanium(IV) catalyst | 2-(4-Methoxyphenyl)-4-penten-2-ol | 88 | 92 nih.gov |

The Stille reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organotin compound. libretexts.org While this reaction is a cornerstone of modern organic synthesis, the use of this compound specifically is less prevalent compared to other organostannanes like allyltributyltin. The fundamental transformation in the reactions discussed above—the transfer of an allyl group from tin to a carbon center—can be viewed as a type of cross-coupling process.

The utility of this compound extends to other catalytic systems for carbon-carbon bond formation. alevelchemistry.co.uk For example, a synthesized air-stable, Lewis acidic binuclear complex of zirconocene (B1252598) pentafluorophenylsulfonate has been demonstrated to be a highly efficient catalyst for the chemoselective allylation of carbonyl compounds with this compound in an aqueous methanol medium. researchgate.net This illustrates the adaptability of this compound as an allyl source in diverse catalytic environments for the crucial task of building molecular complexity through carbon-carbon bond formation. researchgate.net

Ketones

Cross-Coupling Reactions

This compound in Polymerization Processes

This compound, an organotin compound with four allyl groups bonded to a central tin atom, serves as a versatile and reactive agent in the field of polymer chemistry. chemimpex.comcymitquimica.com Its utility is particularly noted in its roles as a catalyst, initiator, and structural component in various polymerization reactions. chemimpex.com The unique reactivity of its allyl groups allows for its participation in several key processes that influence the synthesis and final properties of polymeric materials. chemimpex.com

This compound functions significantly in the initiation and catalysis of polymer synthesis. It can be used as a polymerization initiator and stabilizer for certain reactions. A notable application is its role as a precursor in the synthesis of initiators for anionic polymerization. For instance, this compound undergoes a tin-lithium (Sn-Li) exchange reaction to produce allyllithium. rsc.org This allyllithium complex can then effectively initiate the polymerization of monomers like butadiene. rsc.org

The compound's catalytic activity is also harnessed in conjunction with other catalyst systems to produce various polymers, where it can contribute to enhancing material properties such as thermal stability and flexibility. chemimpex.com Its role extends to being a versatile reagent that facilitates the creation of complex molecules, a fundamental aspect of developing new polymeric materials. chemimpex.com

In polymer chemistry, a chain transfer reaction is a process where the active center of a growing polymer chain is transferred to another molecule, which can terminate the growth of the original chain and initiate the growth of a new one. uomustansiriyah.edu.iqwikipedia.org This mechanism is a crucial factor in controlling the molecular weight of the resulting polymer. wikipedia.org

Research has identified this compound as an effective reversible chain transfer agent, particularly in diene polymerization initiated by alkyllithium compounds. researchgate.net The mechanism for this function is a reversible lithium/tin exchange reaction. researchgate.net During polymerization, the growing polymer chain can react with this compound, transferring the active site and creating a new point of growth. The reversible nature of this exchange is indicated by the fact that hydrolysis of the resulting polymer mixtures can yield a single polymer peak with a narrow molecular weight distribution, demonstrating the fast and reversible nature of the exchange reaction. researchgate.net

The microstructure of a polymer—referring to its tacticity, branching, and monomer sequence—is a critical determinant of its physical properties. The use of specific catalysts and agents during polymerization is a primary method for controlling this structure. numberanalytics.comnumberanalytics.com

This compound plays a significant role in influencing polymer architecture through its function as a chain transfer agent. researchgate.net In alkyllithium-initiated polymerizations, the ratio of this compound to the lithium initiator ([Sn]/[Li]) is a key variable. researchgate.net By adjusting this ratio, it is possible to control the final polymer composition, producing varied combinations of linear and star-branched polymers. researchgate.net However, it has also been observed that in some systems, such as the polymerization of polybutadiene, the presence of alkyl-tin compounds may have little to no effect on the polymer's microstructure. researchgate.net

Below is an illustrative table based on research findings that demonstrates how the ratio of this compound to an alkyllithium initiator can influence the architecture of the resulting polymer.

| [Sn]/[Li] Ratio | Predominant Polymer Architecture | Resulting Properties |

| Low | Primarily Linear Chains | Standard viscosity and mechanical strength |

| Intermediate | Mixture of Linear and Star-Branched | Increased melt flow, modified tensile properties |

| High | Predominantly Star-Branched | High density of chain ends, unique rheological behavior |

This table is a generalized representation based on the principle that the [Sn]/[Li] ratio influences the degree of branching. researchgate.net

Beyond its catalytic roles, this compound is a fundamental building block for the synthesis of organotin polymers. chemimpex.com In these materials, the tin atom is incorporated into the polymer backbone or as a pendant group. The presence of tin within the polymer can impart unique thermal, mechanical, and biocidal properties. This compound is particularly useful as a precursor for these polymers due to the high reactivity of its four allyl groups, which can participate in polymerization or be chemically modified. chemimpex.com The development of organotin chemistry, which began with early syntheses of compounds like diethyltin (B15495199) diiodide, has led to advanced applications, including the creation of these specialized polymers. researcher.life

Iv. Advanced Spectroscopic and Analytical Characterization in Tetraallyltin Research

Application of Advanced NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of organotin compounds like Tetraallyltin. nist.gov Its power lies in its ability to provide detailed information about the molecular structure, connectivity, and the chemical environment of specific nuclei. nist.gov Advanced NMR methods, including two-dimensional techniques, are instrumental in solving complex structural problems and analyzing reaction mixtures. nist.gov

The study of organotin compounds is significantly enhanced by multinuclear NMR, with particular importance placed on the tin isotopes, especially ¹¹⁹Sn. Tin possesses three NMR-active spin-½ nuclei: ¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn. chemimpex.com Among these, ¹¹⁹Sn is the most frequently studied due to its higher natural abundance and sensitivity compared to ¹¹⁵Sn and slightly greater sensitivity than ¹¹⁷Sn. chemimpex.comacs.org ¹¹⁹Sn NMR spectroscopy is highly effective for characterizing organotin compounds because it provides a wide chemical shift range, spanning over 5000 ppm, which is very sensitive to the coordination number and the nature of the substituents at the tin center. chemimpex.comfishersci.be

In the case of this compound, ¹¹⁹Sn NMR is a primary tool for its identification and purity assessment. For instance, the ¹¹⁹Sn NMR spectrum of pure this compound shows a characteristic chemical shift. However, the presence of impurities, such as triallyltin chloride, results in the appearance of additional signals in the spectrum. This high sensitivity to the electronic environment of the tin atom makes ¹¹⁹Sn NMR an invaluable tool for quality control. acs.org

The chemical shifts observed in ¹¹⁹Sn NMR can indicate the coordination state of the tin atom. For example, a change from a four-coordinate to a five-coordinate tin center, upon ligand coordination, leads to a significant upfield shift in the ¹¹⁹Sn NMR spectrum.

The following table summarizes typical ¹¹⁹Sn NMR chemical shifts for this compound and related species, illustrating the diagnostic power of this technique.

| Compound/Mixture | ¹¹⁹Sn Chemical Shift (ppm) | Observation | Reference |

| Pure commercial this compound | ~ -81 | A single peak indicates a relatively pure sample. | |

| This compound with trace triallyltin chloride contamination | ~ -81 and a minor peak | The appearance of a second peak signals the presence of an impurity. | |

| This compound with significant triallyltin chloride contamination | ~ -81 and a larger minor peak | The intensity of the impurity peak correlates with its concentration. | |

| This compound contaminated with ethyltriallyltin and triallyltin chloride | Multiple peaks | Different organotin species are clearly resolved, allowing for identification of mixture components. |

NMR spectroscopy is a powerful method for monitoring chemical reactions in situ, which allows for the detection and characterization of transient reaction intermediates. gelest.com This capability is crucial for understanding reaction mechanisms. By acquiring NMR spectra at various time points during a reaction, chemists can track the consumption of reactants and the formation of products and intermediates. fishersci.se

In the context of this compound chemistry, ¹¹⁹Sn NMR has been used to monitor reactions and identify intermediates. For example, in a catalyzed reaction involving this compound, the formation of tin alkoxide species as intermediates was detected by the appearance of new signals in the ¹¹⁹Sn NMR spectrum at chemical shifts of -81, -82, -230, and -231 ppm. These shifts are consistent with the formation of dialkoxide and trialkoxide tin species, providing direct evidence for the reaction pathway. The ability to observe these transient species offers invaluable insight into the step-by-step mechanism of the reaction.

Multinuclear NMR for Organotin Species (e.g., <sup>119</sup>Sn NMR)

X-ray Diffraction Studies

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for elucidating the molecular structure of crystalline compounds. libretexts.orghmdb.ca This technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern to build a detailed three-dimensional model of the molecule. rsc.org The application of SC-XRD has been fundamental in characterizing a vast number of organometallic compounds, including organotin derivatives. fishersci.be

However, in the case of this compound, obtaining a single crystal suitable for SC-XRD analysis is challenging because it exists as a liquid at room temperature. Its boiling point is reported as 69-70 °C at 1.5 mmHg. researchgate.netresearchgate.net This physical state prevents routine analysis by SC-XRD under standard conditions. While the crystal structures of numerous organotin compounds have been determined, a single-crystal structure of pure this compound is not readily found in the scientific literature. Despite this, SC-XRD has been successfully used to determine the structures of various solid organometallic complexes that are synthesized from reactions involving this compound. msu.edu

Mass Spectrometry Techniques (e.g., MALDI-TOF-MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. semanticscholar.org When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule and can be used for its identification. semanticscholar.org

Various ionization techniques can be employed, such as electron ionization (EI) or electrospray ionization (ESI). fishersci.besemanticscholar.org While Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful tool for the analysis of large biomolecules and polymers, its specific application to a small molecule like this compound is not extensively documented in dedicated studies. nist.govresearchgate.net

Nevertheless, mass spectrometry, in general, has been used to characterize reaction products and mixtures involving this compound. For example, in studies of catalytic reactions, mass spectrometry has provided evidence for the formation of specific tin-containing species. The fragmentation pattern observed in the mass spectrum of organotin compounds can be complex but provides valuable structural clues. americanelements.com For instance, the mass spectrum of a reaction product might show a peak corresponding to the molecular ion, as well as other peaks resulting from the loss of allyl groups or other substituents from the tin center. semanticscholar.org

Other Spectroscopic Methods (e.g., XPS, IR, UV-Vis)

A variety of other spectroscopic techniques contribute to the full characterization of this compound and materials derived from it.

X-ray Photoelectron Spectroscopy (XPS) X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. In research involving this compound, XPS is particularly useful for analyzing thin films and modified surfaces where this compound is used as a precursor. For example, in the atomic layer deposition (ALD) of tin oxide (SnO₂) thin films using this compound, XPS is employed to confirm the chemical composition and the oxidation state of tin in the deposited film. Studies have shown that the Sn 3d₅/₂ characteristic peak at a binding energy of around 486.8 eV indicates the presence of tin in the Sn⁴⁺ oxidation state, confirming the formation of a pure SnO₂ phase.

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrations of its chemical bonds. It is a powerful tool for identifying functional groups present in a molecule. An authentic infrared spectrum is available for this compound, which can be used as a reference for its identification. chemimpex.com The IR spectrum of this compound would show characteristic absorption bands for the allyl groups, such as C-H stretching and bending vibrations and the C=C stretching vibration. In studies where this compound is used to create other materials, such as SnO₂, IR spectroscopy can be used to monitor the reaction. For example, the disappearance of bands associated with the allyl groups and the appearance of a new absorption feature around 538 cm⁻¹ related to Sn-O bond stretching would indicate the successful conversion of the precursor.

UV-Visible (UV-Vis) Spectroscopy UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between molecular orbitals. Simple organotin compounds like this compound, which lack extensive chromophores (parts of a molecule that absorb light), are generally not expected to show significant absorption in the visible or near-UV region of the spectrum. Electronic transitions in such saturated or non-conjugated systems typically occur at shorter wavelengths in the far-UV region, which is not routinely accessed by standard spectrophotometers. While UV-Vis spectroscopy is a valuable tool for studying compounds with conjugated systems or transition metal complexes, its application for the direct characterization of pure this compound is limited. However, it can be useful in monitoring reactions where colored products or intermediates are formed from the colorless this compound.

XPS for Surface Analysis and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound research, XPS is particularly valuable for analyzing the oxidation state of the central tin atom, especially when this compound is used as a precursor in the synthesis of tin-containing materials.

Research into the plasma-enhanced atomic layer deposition (PEALD) of tin oxide (SnO₂) thin films using this compound as the tin precursor provides significant insights. researchgate.netresearchgate.net In these studies, XPS analysis of the resulting films is crucial for verifying the chemical nature of the deposited material. High-resolution XPS scans of the Sn 3d region are used to identify the oxidation state of tin. For tin oxide films grown using this compound, the Sn 3d₅/₂ core level peak is consistently observed at a binding energy of approximately 486.8 ± 0.3 eV. researchgate.net

This binding energy is characteristic of the Sn(IV) oxidation state. researchgate.net By comparing this experimental value to reference data, a clear determination of the oxidation state can be made. Metallic tin (Sn(0)) exhibits a Sn 3d₅/₂ peak at a lower binding energy, typically around 484.9 eV, while tin(II) oxide (SnO) and tin(IV) oxide (SnO₂) have overlapping binding energies, though SnO₂ is generally found at the higher end of the range, consistent with the observed 486.8 eV. xpsfitting.comresearchgate.net The analysis of the O 1s peak and the valence band region in the XPS spectrum can further help to distinguish between SnO and SnO₂, confirming the formation of a near-stoichiometric SnO₂ phase when this compound is used in deposition processes. researchgate.netresearchgate.net

These findings demonstrate that the allyl ligands are effectively removed during the PEALD process, and the tin atom is oxidized to its stable +4 state, forming the desired tin oxide compound on the substrate surface.

| Tin Species | Core Level | Binding Energy (eV) | Reference |

|---|---|---|---|

| Sn(IV) in SnO₂ film (from this compound) | Sn 3d₅/₂ | 486.8 ± 0.3 | researchgate.net |

| Tin Metal (Sn(0)) | Sn 3d₅/₂ | 484.90 | xpsfitting.com |

| Air-formed Oxide on Tin Metal (SnO₂) | Sn 3d₅/₂ | 486.77 | xpsfitting.com |

| Indium Tin Oxide (ITO) | Sn 3d₅/₂ | 486.8 | xpsfitting.com |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule. These methods are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment during a molecular vibration, while Raman spectroscopy measures the inelastic scattering of light resulting from changes in polarizability. edinst.com For a molecule like this compound, with both polar (Sn-C) and non-polar (C=C, C-C) bonds, a combination of IR and Raman spectroscopy provides a comprehensive vibrational profile.

The vibrational spectra of this compound have been studied, leading to nearly complete assignments of its molecular vibrations. researchgate.net The spectra are characterized by the distinct vibrational modes of the allyl groups and the vibrations of the tin-carbon bonds. The allyl group (–CH₂–CH=CH₂) has several characteristic frequencies. The C-H stretching vibrations of the vinyl group (=CH₂) and the methylene (B1212753) group (–CH₂–) appear in the high-frequency region. The C=C double bond stretching is a prominent feature, while various bending, rocking, and twisting modes occur at lower frequencies.

Specific IR absorption bands for this compound have been reported, providing a fingerprint for the compound. dcu.ie These frequencies correspond to the known vibrational modes for allyl compounds and organotin species. For example, the bands above 3000 cm⁻¹ are assigned to the C-H stretching modes of the vinyl group. The band around 1628 cm⁻¹ is characteristic of the C=C stretching vibration. The region below 1500 cm⁻¹ contains a variety of bending and stretching modes, including the Sn-C stretching vibrations, which are fundamental to the molecule's structure.

| Wavenumber (cm⁻¹) | Tentative Vibrational Assignment |

|---|---|

| 3149, 3081 | =C-H Asymmetric & Symmetric Stretching |

| 2966, 2868 | -CH₂- Asymmetric & Symmetric Stretching |

| 1628 | C=C Stretching |

| 1461 | CH₂ Scissoring (Bending) |

| 1167 | CH₂ Wagging or Twisting |

| 843 | =CH₂ Out-of-Plane Bending (Wagging) |

| 758 | CH₂ Rocking |

Data sourced from a study involving this compound in catalytic reactions. dcu.ie

Raman spectroscopy complements this data, as it is particularly sensitive to the symmetric vibrations and non-polar bonds, such as the C=C and C-C bonds of the allyl backbone and the symmetric Sn-C stretch. horiba.com The analysis of both IR and Raman spectra provides a robust method for confirming the structure of this compound and for studying its interactions and reactions, as changes in the vibrational frequencies can indicate changes in bonding and molecular environment.

V. Theoretical and Computational Studies of Tetraallyltin

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. nrel.govrsdjournal.org These calculations can predict molecular geometries, energies, and a variety of other characteristics that govern chemical behavior. nrel.govqulacs.orgphyschemres.org

Density Functional Theory (DFT) has become a popular and versatile computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.orgyoutube.com Unlike traditional methods that deal with the complex many-electron wavefunction, DFT focuses on the spatially dependent electron density as the fundamental variable to determine the properties of a system. wikipedia.orgmpg.descispace.com This approach provides a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems. nrel.govwikipedia.org

DFT is particularly useful for elucidating concepts of chemical reactivity. scispace.commdpi.comfrontiersin.org Reactivity descriptors derived from DFT, such as chemical potential, hardness, and electrophilicity, offer a framework for understanding and predicting the course of chemical reactions. mdpi.commdpi.com The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is a key aspect of this approach, providing insights into the reactive sites of a molecule. researchgate.net

In the context of tetraallyltin, DFT calculations have been utilized to analyze its FMOs. researchgate.net This analysis is crucial in the theoretical design and screening of precursors for processes like Atomic Layer Deposition (ALD), where the reactivity of the precursor is paramount. researchgate.net The energies and distributions of these orbitals determine how this compound interacts with other reagents and surfaces.

Table 1: Key Concepts in DFT for Reactivity Analysis

| Concept | Description | Relevance to this compound |

|---|---|---|

| Electron Density | The fundamental variable in DFT, representing the probability of finding an electron at a given point in space. wikipedia.orgmpg.de | Determines the ground-state properties and reactivity of the this compound molecule. |

| Kohn-Sham Equations | A set of one-electron Schrödinger-like equations used to find the electron density of a system of interacting electrons. wikipedia.org | Provides a practical framework for calculating the electronic structure of this compound. |

| Exchange-Correlation Functional | An approximate term in the Kohn-Sham equations that accounts for the complex quantum mechanical interactions between electrons. mpg.denih.gov | The choice of functional is critical for the accuracy of predicted properties for this compound. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The highest energy orbital containing electrons and the lowest energy orbital devoid of electrons, respectively. | Analysis of the HOMO and LUMO of this compound helps predict its reactivity, particularly in processes like ALD. researchgate.net |

| Reactivity Descriptors | Quantities like electronegativity, hardness, and the Fukui function, derived from changes in energy with respect to the number of electrons. mdpi.commdpi.com | Quantifies the electrophilic and nucleophilic character of this compound, predicting its behavior in chemical reactions. |

Molecular dynamics (MD) is a computational simulation method used to analyze the physical movements of atoms and molecules over time. wikipedia.org By numerically solving Newton's equations of motion, MD simulations generate trajectories that provide a view of the dynamic evolution of a system. wikipedia.org This technique is invaluable for understanding a wide range of phenomena, from protein conformational changes to the mechanisms of chemical reactions. nih.govebsco.com

In the study of chemical reactions, MD simulations can be used to explore potential energy surfaces and model the dynamic behavior of reactants approaching each other. ebsco.com For complex systems, ab initio MD methods like Car-Parrinello molecular dynamics (CPMD) combine molecular dynamics with DFT, allowing the forces between atoms to be calculated "on the fly" from the electronic structure. This approach is particularly useful for modeling systems where bond breaking and forming occur. Extended X-ray absorption fine structure spectroscopy combined with CPMD simulations has been noted as a powerful toolset for studying reactions, including those involving this compound. researchgate.net

Table 2: Applications of Molecular Dynamics Simulations

| Application Area | Description | Potential Relevance to this compound |

|---|---|---|

| Conformational Analysis | Simulating the movement and flexibility of the allyl groups around the central tin atom. | Understanding the accessible geometries of this compound in different environments (gas phase, solution). |

| Reaction Dynamics | Modeling the collision and interaction of this compound with other molecules or surfaces. ebsco.com | Simulating the initial steps of allylation reactions or its decomposition on a substrate surface during thin film deposition. |

| Solvation Effects | Simulating the arrangement and interaction of solvent molecules around this compound. | Predicting how different solvents might influence the reactivity and stability of the compound. |

| Thermodynamic Properties | Calculating properties like free energy by sampling configurations from the simulation. nih.gov | Estimating the energetics of conformational changes or binding to a surface. |

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Modeling Reaction Mechanisms and Energetics

Computational modeling is a critical tool for elucidating the detailed pathways of chemical reactions. kobv.de By mapping the potential energy surface (PES) of a reaction, chemists can identify reactants, products, intermediates, and the transition states that connect them. This provides a quantitative understanding of reaction energetics and kinetics. kobv.dewuxibiology.com

A transition state (TS) represents a specific configuration along a reaction coordinate that corresponds to the highest potential energy point on the minimum energy path between reactants and products. wuxibiology.comumn.edu It is a first-order saddle point on the potential energy surface, meaning it is an energy maximum in the direction of the reaction coordinate but a minimum in all other directions. wuxibiology.comumn.edu Characterizing the geometry and energy of the transition state is fundamental to calculating reaction activation energies and understanding reaction mechanisms. wuxibiology.com

Computational methods are essential for locating and characterizing these fleeting structures. wuxibiology.com Techniques like the nudged elastic band (NEB) method can be used to find the minimum energy path and identify the transition state. faccts.de The Unified Reaction Valley Approach (URVA) offers a detailed analysis of the chemical events occurring along the reaction path, such as bond breaking and formation, by examining the curvature of the path. mdpi.com For reactions involving this compound, such as its use in catalytic asymmetric conjugate allylation, the reaction mechanism has been a subject of preliminary investigation, which would inherently involve the characterization of relevant transition states. researchgate.net

Computational chemistry is increasingly used to predict the selectivity (chemo-, regio-, and stereoselectivity) of chemical reactions. nih.gov When a reaction can lead to multiple products, the relative heights of the energy barriers of the competing pathways determine the product distribution under kinetic control. wuxibiology.com By calculating the energies of the different transition states, it is possible to predict which product will be formed preferentially. nih.gov

Machine learning models, sometimes combined with quantum mechanical descriptors, are also emerging as powerful tools for predicting selectivity in large and diverse chemical spaces. rsc.orgmit.edu In the context of this compound, computational studies have been applied to investigate the origin of stereoselectivity in reactions where it is used as an allylating agent. researchgate.net By modeling the interactions in the transition state, researchers can rationalize and predict the observed stereochemical outcome.

Table 3: Factors Influencing Computationally Predicted Selectivity

| Factor | Description | Relevance to this compound Reactions |

|---|---|---|

| Transition State Energy (ΔG‡) | The Gibbs free energy of activation. The pathway with the lowest ΔG‡ is favored. wuxibiology.com | Comparing the activation energies for the formation of different regio- or stereoisomers in allylation reactions. |

| Steric Effects | Non-bonded interactions that cause repulsion between bulky groups in the transition state. | Modeling the spatial arrangement of the allyl groups of this compound and the substrate in the TS to determine the least hindered reaction pathway. |

| Electronic Effects | The influence of electron-donating or electron-withdrawing groups on the stability of the transition state. | Analyzing how the electronic properties of the substrate and any catalysts modify the transition state structure and energy. |

| Catalyst-Substrate Interactions | The specific binding and orientation of reactants mediated by a catalyst. | In catalytic reactions involving this compound, modeling the catalyst's role in controlling the approach of the reactants to achieve high selectivity. researchgate.net |

Transition State Characterization

Computational Screening for Precursor Design

The selection of a suitable chemical precursor is a critical step in the design of material deposition processes like Atomic Layer Deposition (ALD). researchgate.net Computational screening has become an indispensable strategy for accelerating the discovery and optimization of new precursors, moving beyond reliance on experimental trial-and-error. researchgate.netrsc.orgrsc.org

For ALD applications, an ideal precursor should have sufficient volatility, thermal stability to prevent self-decomposition, and appropriate reactivity with the substrate and co-reactant. researchgate.net DFT calculations are a key tool in this screening process. By calculating properties such as bond dissociation energies (BDEs), thermal decomposition pathways, and adsorption energies on a surface, researchers can assess the suitability of a candidate molecule before its synthesis. researchgate.net

Studying the bond strength between the central metal and its ligands (M-L) is a fundamental technique for evaluating thermal stability and reactivity. researchgate.net For this compound, the strength of the tin-allyl bond is a critical parameter. A bond that is too strong may lead to low reactivity and require high deposition temperatures, while a bond that is too weak can cause thermal self-decomposition, compromising the controlled nature of the ALD process. Computational screening allows for the systematic evaluation of these properties. This compound has been identified and applied as a precursor for the plasma-enhanced ALD (PEALD) of tin oxide, with its selection being informed by such theoretical design considerations. researchgate.netresearchgate.net

Evaluation of Thermal and Kinetic Stability

The thermal and kinetic stability of a molecule dictates its persistence under different conditions and is a critical parameter for its application, for instance, as a precursor in material science or as a reagent in organic synthesis. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are instrumental in quantifying this stability. ias.ac.in

Table 1: Representative Theoretical Parameters for Stability Analysis of this compound

| Parameter | Description | Typical Computational Method | Significance for this compound |

| Sn-C Bond Dissociation Energy (BDE) | The energy required to homolytically cleave one of the four Sn-C bonds, forming a triallyltin radical and an allyl radical. | DFT (e.g., B3LYP, M06-2X) | A higher BDE value indicates greater thermal stability, suggesting a higher temperature is needed to initiate decomposition. |

| Activation Energy (Ea) of Decomposition | The energy barrier for the rate-limiting step of the decomposition pathway. This may involve concerted or multi-step mechanisms beyond simple bond cleavage. | Transition State Theory with DFT | Lower activation energy implies lower kinetic stability, meaning the compound will decompose more rapidly at a given temperature. |

| Reaction Enthalpy (ΔH) | The overall heat absorbed or released during the decomposition process. | DFT | Determines if the decomposition is endothermic (requiring heat) or exothermic (releasing heat), which is crucial for safety and process control. |

Theoretical calculations on other organotin compounds have shown that the nature of the alkyl group significantly influences atmospheric stability, with larger alkyl groups potentially reducing it. nih.gov Kinetic stability, which relates to the rate of decomposition, is assessed by calculating the activation energy of the decomposition pathways. osti.govchemrxiv.org These pathways can be complex, but computational modeling allows for the mapping of the potential energy surface to identify the lowest energy route for decomposition. louisville.edu

Structure-Reactivity Relationships

The unique reactivity of this compound, particularly the behavior of its allyl groups, is intrinsically linked to its three-dimensional and electronic structure. Computational studies can elucidate these structure-reactivity relationships by analyzing how structural modifications influence the molecule's reactivity. rsc.orgresearchgate.net

Electronic structure calculations have been used to explore the stereospecificity in reactions of other allylstannanes with aldehydes. acs.org These studies reveal that both steric and electronic factors, governed by the substituents on the tin atom and the allyl group, determine the reaction's outcome. For this compound, the four equivalent allyl groups are poised for reaction. The reactivity of the allyl group is influenced by the Sn-C bond polarity and the accessibility of the γ-carbon for nucleophilic attack.

DFT calculations can be used to model the transition states of reactions involving this compound, for instance, in its role as an allylating agent. researchgate.net The energy of these transition states, and thus the reaction rate, is highly dependent on the geometry of approach of the reactants.

Table 2: Computed Structural and Electronic Properties Influencing Reactivity

| Property | Description | Typical Computational Method | Relationship to Reactivity |

| Sn-C-C Bond Angle | The angle between the tin atom and the first two carbons of the allyl group. | Geometry Optimization (DFT) | Influences the steric hindrance around the tin center and the orientation of the allyl groups for reaction. |

| C=C Bond Length in Allyl Group | The length of the double bond within the allyl ligand. | Geometry Optimization (DFT) | Can indicate the degree of electronic interaction with the tin center; changes upon coordination to an electrophile. |

| Frontier Molecular Orbitals (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap. | DFT | The HOMO, often localized on the C=C bond of the allyl group, indicates the molecule's nucleophilic character. The HOMO-LUMO gap is a predictor of chemical reactivity. frontiersin.org |

| Natural Population Analysis (NPA) Charges | The calculated partial charges on each atom. | NBO Analysis with DFT | The charge on the tin and carbon atoms reveals the polarity of the Sn-C bond, which is crucial for understanding its susceptibility to attack by electrophiles or nucleophiles. researchgate.net |

Vi. Applications in Materials Science and Thin Film Deposition

Tetraallyltin as a Precursor for Thin Film Deposition

This compound (TASn) is a notable precursor for the deposition of tin-based thin films, a critical process in the manufacturing of transparent electronics, display technology, and photovoltaics. spectroscopyonline.comnih.gov Its volatility and reactivity make it particularly suitable for chemical vapor deposition techniques. grace.com The use of organometallic compounds like this compound is advantageous for creating thin, uniform, and conformal coatings on complex surfaces. researchgate.netresearchgate.net

Plasma Enhanced Atomic Layer Deposition (PEALD) of Tin Oxide

A key application of this compound is as a tin precursor in the Plasma Enhanced Atomic Layer Deposition (PEALD) of tin oxide (SnO₂) thin films. spectroscopyonline.comnih.govchemimpex.com PEALD is a sophisticated technique that allows for the growth of ultrathin films with precise thickness control at a near-atomic level, which is crucial for modern electronic devices. spectroscopyonline.comresearchgate.net The process involves sequential, self-limiting surface reactions. spectroscopyonline.comchemimpex.com The use of this compound is particularly beneficial for applications requiring low deposition temperatures, such as in flexible electronics. spectroscopyonline.comnih.gov Research has demonstrated that TASn is a promising and viable alternative to other standard tin precursors used in PEALD processes. spectroscopyonline.com

Growth Mechanisms and Film Characteristics

In the PEALD process using this compound, the growth of tin oxide film is self-limiting. spectroscopyonline.comchemimpex.comchemimpex.com Studies have shown a constant growth-per-cycle (GPC) of 0.046 ± 0.002 nm/cycle within a substrate temperature range of 50–150 °C. spectroscopyonline.comnih.govchemimpex.comchemimpex.com This consistent and controlled growth rate is a hallmark of the ALD process.

The resulting tin oxide films deposited at low temperatures (e.g., 50 °C) are typically amorphous, as confirmed by glancing incidence x-ray diffraction (GIXRD) analysis. spectroscopyonline.comnih.gov X-ray photoelectron spectroscopy (XPS) has been used to determine the chemical bonding and composition of the films, revealing a near-stoichiometric SnO₂ composition (specifically SnO₁.₉₈). spectroscopyonline.com

Table 1: Growth and Characteristics of PEALD Tin Oxide Films using this compound

| Parameter | Value/Characteristic | Source(s) |

|---|---|---|

| Precursor | This compound (TASn) | chemimpex.com, spectroscopyonline.com, nih.gov |

| Deposition Technique | Plasma Enhanced Atomic Layer Deposition (PEALD) | chemimpex.com, chemimpex.com, spectroscopyonline.com |

| Substrate Temperature Range | 50-150 °C | chemimpex.com, chemimpex.com, nih.gov |

| Growth-Per-Cycle (GPC) | 0.046 ± 0.002 nm/cycle | chemimpex.com, chemimpex.com, spectroscopyonline.com |

| Film Composition | Near-stoichiometric SnO₁.₉₈ | spectroscopyonline.com |

Electrical and Optical Properties of Deposited Films

The tin oxide films produced using this compound as a precursor exhibit notable electrical and optical properties that are comparable to films grown with other standard precursors. spectroscopyonline.com A 21.6 nm thick film grown at a substrate temperature of 50 °C was found to have an indirect optical bandgap (Eg) of 2.94 eV. spectroscopyonline.comchemimpex.com

From an electrical standpoint, these as-grown amorphous films are fairly conductive. spectroscopyonline.com Hall effect measurements provide detailed insights into their electrical characteristics, which are crucial for their application in electronic devices.

Table 2: Electrical and Optical Properties of a 21.6 nm Tin Oxide Film (at 50 °C)

| Property | Value | Source(s) |

|---|---|---|

| Indirect Optical Bandgap (Eg) | 2.94 eV | chemimpex.com, spectroscopyonline.com |

| Electrical Resistivity (ρele) | 13.1 ± 1.6 mΩ cm | chemimpex.com, spectroscopyonline.com |

| Electron Concentration (Ne) | (3.78 ± 0.79) × 10¹⁹ cm⁻³ | chemimpex.com, spectroscopyonline.com |

Development of High-Performance Materials

This compound is also utilized in the synthesis and modification of high-performance materials, including specialized plastics, coatings, and semiconductor materials. chemimpex.com Its unique structure and reactivity allow it to act as a valuable component in creating materials with enhanced properties. chemimpex.com

High-Performance Plastics and Coatings

In the field of polymer chemistry, this compound serves as a catalyst in polymerization reactions and is used to produce organotin polymers. chemimpex.comchemimpex.com Its incorporation into polymer structures can enhance key material properties. chemimpex.com Specifically, it has been noted for its ability to improve the flexibility and thermal stability of polymers, which are critical characteristics for high-performance plastics and coatings. chemimpex.com These materials are sought after in industries requiring components that can withstand demanding operational conditions.

Semiconductor Materials in Electronics

Beyond its role as a precursor for tin oxide, this compound is generally applied in the fabrication of semiconductor materials, contributing to the development of advanced electronic devices. chemimpex.com Organotin compounds, in general, are of interest for their potential in optoelectronics. nih.govmdpi.comresearchgate.net They can be used to manufacture semiconductor films where the molecular structure, including the groups attached to the tin atom, can be modified to tune optoelectronic properties and increase electrical conductivity. nih.govmdpi.com The presence of the tin atom and associated organic groups can create charge transport channels, making these materials suitable for use as active layers in devices like organic light-emitting diodes (OLEDs). nih.govmdpi.com

Vii. Environmental and Safety Considerations in Organotin Research

Life Cycle Assessment (LCA) in Chemical Synthesis

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all the stages of a product's life, from raw material extraction through processing, manufacture, distribution, use, and disposal. mdpi.comrsc.org In the context of chemical synthesis, LCA helps in comparing different synthetic routes to identify the one with the least environmental burden. unimore.it By quantifying impacts such as global warming potential and acidification potential, LCA provides a more holistic view of the "greenness" of a chemical process beyond simple mass-based metrics. acs.org For instance, an LCA can compare a traditional chemical synthesis with a "green" synthesis, highlighting reductions in toxicity and greenhouse gas emissions. mdpi.com This approach is crucial for developing more sustainable chemical manufacturing processes. researchgate.net

Responsible Handling and Disposal of Organotin Compounds

Organotin compounds are toxic and can be hazardous to the environment. cymitquimica.compjoes.com Therefore, their handling and disposal require stringent safety measures. Standard operating procedures should be established for their use, including working in well-ventilated fume hoods and using appropriate personal protective equipment (PPE) such as gloves and eye protection. solubilityofthings.comfishersci.se In case of skin or eye contact, immediate and thorough washing is necessary. solubilityofthings.comstanford.edu

Waste containing organotin compounds is classified as hazardous and must be disposed of according to institutional and local regulations. fishersci.sestanford.edu This typically involves placing the waste in clearly labeled, suitable containers for collection by a specialized hazardous waste disposal service. fishersci.sestanford.edu Organotin waste should be segregated from other chemical waste to prevent potentially dangerous reactions. solubilityofthings.com

Development of Environmentally Benign Synthetic Routes

A significant goal in modern chemistry is the development of synthetic routes that are less harmful to the environment. This is particularly relevant for processes involving toxic reagents like organotin compounds. Research is focused on finding alternatives to traditional, often toxic, catalysts and solvents. For example, in the synthesis of copolyester-urethanes, environmentally toxic organotin catalysts like dibutyltin (B87310) dilaurate are being replaced with non-toxic metal acetylacetonates. scielo.brscispace.com Similarly, hazardous chlorinated solvents are being substituted with less harmful alternatives like dioxane. scielo.brscispace.com The development of such "green" synthetic methods is essential for reducing the environmental footprint of chemical production.

常见问题

Q. Methodology :

Variable isolation : Fix substrate concentration while varying solvent dielectric constants.

In-situ monitoring : Use UV-Vis spectroscopy to track Sn-C bond cleavage rates.

Arrhenius analysis : Calculate activation energies () across solvents.

Example data :

| Solvent | Dielectric Constant | Rate Constant (k, s⁻¹) |

|---|---|---|

| Hexane | 1.88 | 0.0021 |

| THF | 7.58 | 0.0057 |

| DMF | 36.7 | 0.0123 |

| Compare with Eyring plots to assess entropy/enthalpy contributions . |

Basic: What safety protocols are essential when handling this compound?

- Ventilation : Use fume hoods to prevent inhalation of volatile organotin compounds.

- PPE : Wear nitrile gloves and goggles; avoid latex (permeability risk).

- Spill management : Neutralize with sand/sodium bicarbonate; avoid water (exothermic hydrolysis) .

Advanced: What advanced NMR techniques analyze dynamic behavior in this compound complexes?

- 2D HMBC : Maps scalar couplings between Sn and allyl protons.

- Variable-temperature NMR : Detects fluxional behavior (e.g., allyl group rotation).

- DOSY NMR : Measures diffusion coefficients to assess aggregation states .

Basic: How to structure a literature review on this compound applications?

Database search : Use SciFinder with query "(this compound) AND (synthesis OR catalysis)" .

Filter criteria : Prioritize peer-reviewed journals (e.g., Organometallics, JACS).

Thematic categorization : Group studies by reaction type (e.g., allylation, polymerization) .

Advanced: How do isotopic labeling experiments clarify this compound reaction mechanisms?

- Deuterated analogs : Synthesize Sn(CD₂=CH₂)₄ to track allyl group transfer via NMR.

- -labeling : Trace carbon migration in cross-coupling reactions.

Compare isotopic distribution in products via mass spectrometry .

Basic: Best practices for documenting this compound-based reactions?

- Detailed logs : Record exact molar ratios, solvent batches, and glovebox O₂/H₂O levels.

- Metadata inclusion : Note equipment calibration dates (e.g., NMR spectrometers).

- Reproducibility checks : Provide raw spectral data in supporting information .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。